molecular formula C13H13N3O5 B15260904 Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B15260904
M. Wt: 291.26 g/mol
InChI Key: IWOBABJTXOOASG-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole derivative characterized by a 3-nitrophenyl substituent at the pyrazole ring’s 2-position and an ethyl acetate group at the 4-position. Its structure features a dihydro-pyrazol-3-one core, which is known to participate in hydrogen bonding and π-π stacking interactions, influencing both reactivity and crystallinity .

Properties

Molecular Formula

C13H13N3O5

Molecular Weight

291.26 g/mol

IUPAC Name

ethyl 2-[2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13N3O5/c1-2-21-12(17)6-9-8-14-15(13(9)18)10-4-3-5-11(7-10)16(19)20/h3-5,7-8,14H,2,6H2,1H3

InChI Key

IWOBABJTXOOASG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 3-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Nitrophenyl vs. Fluorophenyl Derivatives
  • Molecular Weight: 264.25 g/mol vs. 291.26 g/mol for the 3-nitro analog. The fluorine atom’s electronegativity may enhance metabolic stability compared to the nitro group .
Methyl Ester vs. Ethyl Ester Derivatives
  • Molecular Formula: C₁₂H₁₁N₃O₅ vs. C₁₃H₁₃N₃O₅ for the ethyl analog. The shorter alkyl chain may reduce lipophilicity, affecting membrane permeability .

Functional Group Modifications

  • Synthesized via condensation reactions, this derivative showed moderate antibacterial efficacy against Staphylococcus aureus .
  • (E)-2-(4-(3-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (IBC-7): A prenylated isobavachalcone-pyrazole hybrid with a bulky acetamide substituent. Demonstrated enhanced solubility in polar solvents (40% ethyl acetate/hexane) and notable antifungal activity .

Data Table: Key Properties of Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Ethyl 2-[2-(3-nitrophenyl)-3-oxo-...acetate C₁₃H₁₃N₃O₅ 291.26 3-Nitrophenyl, Ethyl ester Antimicrobial (inferred)
Ethyl 2-[2-(2-fluorophenyl)-3-oxo-...acetate C₁₃H₁₃FN₂O₃ 264.25 2-Fluorophenyl, Ethyl ester N/A
Methyl 2-[2-(3-nitrophenyl)-3-oxo-...acetate C₁₂H₁₁N₃O₅ 277.24 3-Nitrophenyl, Methyl ester N/A
IBC-7 (Acetamide derivative) C₂₉H₂₈N₄O₆ 528.56 Prenylated phenyl, Acetamide Antifungal

Research Findings and Structural Insights

Crystallography and Molecular Interactions

  • X-ray crystallography using SHELXL () reveals that the dihydro-pyrazol-3-one core forms intramolecular hydrogen bonds (N–H···O), stabilizing the planar structure.
  • The 3-nitrophenyl group contributes to dense molecular packing via π-π stacking, as observed in related nitroaromatic crystals .

Biological Activity

Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2059988-01-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃N₃O₅
  • Molecular Weight : 291.26 g/mol
  • Purity : Minimum 95%

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against various bacterial strains, showing promising results:

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coliNot specifiedNot specified
Pseudomonas aeruginosaNot specifiedNot specified

The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

Cancer Type Cell Line Activity Observed
Lung CancerA549Significant inhibition
Breast CancerMDA-MB-231Significant inhibition
Liver CancerHepG2Significant inhibition

The mechanisms by which these compounds exert their anticancer effects include inhibition of topoisomerase activity, DNA alkylation, and interference with tubulin polymerization .

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    • A series of pyrazole derivatives were synthesized and tested for their antimicrobial properties. This compound was among the most active compounds against Gram-positive bacteria .
  • Anticancer Studies :
    • Research has demonstrated that derivatives containing the nitrophenyl group exhibit enhanced cytotoxicity against several cancer cell lines. The presence of the nitro group is believed to contribute to the compound's bioactivity by enhancing interactions with cellular targets involved in cancer progression .

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